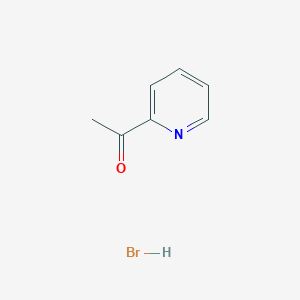

Ethanone, 1-(2-pyridinyl)-, hydrobromide

Description

Contextualization of 2-Acetylpyridine (B122185) Derivatives in Advanced Organic Synthesis

2-Acetylpyridine and its derivatives are versatile building blocks in organic synthesis, primarily due to the presence of both a pyridine (B92270) ring and a ketone functional group. vulcanchem.coma2bchem.com This unique structure allows for a wide range of chemical transformations, making these compounds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. a2bchem.comresearchgate.netresearchgate.net

The pyridine moiety can act as a ligand for metal catalysts, while the acetyl group can undergo various reactions typical of ketones, such as condensation, reduction, and oxidation. researchgate.netresearchgate.net For instance, 2-acetylpyridine is a key intermediate in the synthesis of various heterocyclic compounds. a2bchem.com The derivatization of 2-acetylpyridine, including the formation of its hydrobromide salt, can be a strategic step to modify its reactivity or to facilitate specific synthetic transformations.

Significance of Pyridinium (B92312) Salts in Chemical Methodology

Pyridinium salts, characterized by a positively charged pyridine ring, are a cornerstone in modern chemical methodology. chemscene.com Their applications are diverse, ranging from their use as ionic liquids and phase-transfer catalysts to their role as precursors for generating radical species. rsc.orgresearchgate.net The positive charge on the pyridine ring enhances the compound's solubility in polar solvents and can influence the stereochemical outcome of reactions. chemscene.comresearchgate.net

In recent years, pyridinium salts have gained prominence as precursors for generating carbon-, nitrogen-, and oxygen-centered radicals under mild conditions, often initiated by light or metal catalysis. rsc.orgacs.org This has opened up new avenues for the construction of complex molecular architectures. The ability of pyridinium salts to act as radical reservoirs has made them a hot topic in organic synthesis. acs.org

Overview of Research Trajectories for Related Keto-Pyridinium Systems

The study of keto-pyridinium systems, which combine a ketone functionality with a pyridinium salt, is an active area of research. These systems are of particular interest due to the potential for synergistic effects between the two functional groups. For example, the pyridinium moiety can influence the reactivity of the keto group, and vice-versa.

Research in this area often focuses on the synthesis of novel keto-pyridinium salts and the exploration of their applications in catalysis and materials science. For instance, the intramolecular interactions in keto-pyridinium systems can be harnessed to control reaction selectivity. Furthermore, the electronic properties of these systems are being investigated for their potential use in molecular electronics, where the interplay between the keto and pyridinium groups could lead to interesting charge transport phenomena. nih.gov The development of new synthetic methods involving these systems, such as visible-light-driven photocyclization reactions to form valuable cyclic ketones, is also a significant research direction. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-2-ylethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.BrH/c1-6(9)7-4-2-3-5-8-7;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOKEPYBMDDSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480649 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113738-31-1 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography and Solid-State Analysis

While the specific crystal structure of Ethanone (B97240), 1-(2-pyridinyl)-, hydrobromide is not widely reported in publicly accessible literature, a close analogue, 2-acetylpyridinium bromanilate, provides a robust model for its crystallographic properties. In this related salt, the 2-acetylpyridinium cation's structure and interactions are well-defined, offering valuable insights into the probable solid-state behavior of the hydrobromide variant nih.gov.

The principles of crystal engineering govern the assembly of molecules into a crystalline solid. In the case of 2-acetylpyridinium salts, the packing is dominated by the interplay of strong hydrogen bonds and other non-covalent interactions. In the crystal structure of 2-acetylpyridinium bromanilate, the protonated 2-acetylpyridine (B122185) cations and the bromanilate anions arrange into centrosymmetric rings. This arrangement demonstrates a predictable supramolecular synthon where cations and anions alternate, linked by robust hydrogen bonds nih.gov. This ring motif further organizes into a three-dimensional structure, highlighting a hierarchical assembly process. It is highly probable that Ethanone, 1-(2-pyridinyl)-, hydrobromide would adopt a similar packing strategy, driven by the strong interaction between the pyridinium (B92312) cation and the bromide anion.

Intermolecular interactions are the cornerstone of the supramolecular architecture of 2-acetylpyridinium salts.

Hydrogen Bonding: The primary and most influential interaction is the hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N⁺-H) and an acceptor. In the hydrobromide salt, the bromide anion (Br⁻) would be the primary hydrogen bond acceptor. Analysis of the 2-acetylpyridinium bromanilate structure reveals a moderate hydrogen bond between the pyridinium nitrogen and an oxygen atom of the bromanilate anion, with a bond length of 2.673 Å nih.gov. This N⁺-H···Anion⁻ interaction is the principal force organizing the crystal lattice.

A summary of key intermolecular interactions observed in the analogue 2-acetylpyridinium bromanilate is presented below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| Hydrogen Bond | N⁺-H (pyridinium) | O (bromanilate) | 2.673 | nih.gov |

| Halogen Bond | Br (bromanilate) | O (bromanilate) | 3.243 | nih.gov |

| Halogen Bond | Br (bromanilate) | O (bromanilate) | 3.359 | nih.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, and pseudopolymorphism, where different crystal forms incorporate solvent molecules, are critical aspects of materials science. There are no specific studies on the polymorphism or pseudopolymorphism of this compound found in the reviewed literature. However, the potential for different packing arrangements and hydrogen bonding networks suggests that polymorphic forms could likely be obtained under varying crystallization conditions such as different solvents or temperatures.

Solution-Phase and Solid-State Spectroscopic Investigations

Spectroscopic techniques are essential for elucidating the structure and behavior of molecules in different phases. The protonation of the pyridine (B92270) ring in this compound induces significant changes in its spectroscopic signatures compared to its neutral parent compound, 2-acetylpyridine.

NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution. For this compound, both ¹H and ¹³C NMR spectra would confirm the protonation site and provide information on the molecule's conformation.

Conformational Studies: In the neutral 2-acetylpyridine, theoretical calculations suggest the cis conformer, where the carbonyl oxygen is oriented towards the nitrogen atom, is the most stable daneshyari.com. Upon protonation, the electrostatic repulsion between the N⁺-H group and the partially positive carbonyl carbon would likely favor a trans conformation in solution. The chemical shifts of the pyridine ring protons and carbons are particularly sensitive to protonation. In the ¹H NMR spectrum, the proton attached to the nitrogen would appear as a broad signal at a significantly downfield chemical shift. The adjacent ring protons would also experience a downfield shift due to the increased electron-withdrawing effect of the protonated nitrogen.

Tautomeric Studies: The structure of 1-(2-pyridinyl)ethanone features a ketone group. While keto-enol tautomerism is possible, for 2-acetylpyridine and its protonated form, the keto form is overwhelmingly dominant. NMR spectroscopy would confirm this, as the characteristic signals for the enol tautomer (e.g., a vinyl proton and a hydroxyl proton) would be absent. The spectra would be consistent with the ethanone structure.

Expected ¹³C NMR chemical shifts for the pyridinium ring carbons would also shift downfield upon protonation compared to the free base.

Functional Group Analysis: The vibrational spectra of this compound would show characteristic bands confirming its structure. The most significant bands would include:

N⁺-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the 2500-3000 cm⁻¹ region, corresponding to the stretching of the N⁺-H bond involved in hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration, typically seen around 1700 cm⁻¹ in neutral 2-acetylpyridine, may shift slightly in the hydrobromide salt due to electronic effects from the protonated ring.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety, usually observed in the 1400-1600 cm⁻¹ region, would be present but may shift to higher frequencies upon protonation due to changes in bond order and force constants aps.org.

A comparison of key vibrational modes for neutral 2-acetylpyridine and the expected modes for its hydrobromide salt is provided below.

| Vibrational Mode | Neutral 2-Acetylpyridine (cm⁻¹) | Expected for Hydrobromide Salt (cm⁻¹) |

| C=O Stretch | ~1700 | ~1700 (slight shift) |

| Pyridine Ring Stretch | ~1580, ~1470, ~1430 | Shifted to higher frequencies |

| N⁺-H Stretch | N/A | 2500-3000 (broad) |

Tautomerism Analysis: Similar to NMR, vibrational spectroscopy would confirm the predominance of the keto tautomer. The strong C=O stretching band and the absence of a prominent C=C stretching band for the enol form would provide clear evidence for the keto structure in both solid and solution phases. The analysis of IR and Raman spectra for pyridine under pressure shows how these ring modes are sensitive to changes in the molecular environment, which is analogous to the changes experienced upon protonation and salt formation aps.org.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound". The analysis provides crucial information regarding the compound's molecular weight and the structural arrangement of its atoms through the study of its fragmentation patterns. When subjected to mass spectrometric analysis, particularly with techniques like electron ionization (EI), the hydrobromide salt typically dissociates, and the resulting spectrum corresponds to the organic cation, 1-(2-pyridinyl)ethanone (also known as 2-acetylpyridine).

The electron ionization mass spectrum of 1-(2-pyridinyl)ethanone is characterized by a distinct molecular ion peak and a series of fragment ion peaks, which are instrumental in confirming the molecular structure. The molecular weight of the free base, C7H7NO, is 121.14 g/mol . nist.govnist.govsigmaaldrich.com

Molecular Ion Confirmation

Table 1: Significant Peaks in the Electron Ionization Mass Spectrum of 1-(2-pyridinyl)ethanone

| m/z | Relative Intensity (%) | Proposed Ion |

| 121 | 35 | [C7H7NO]•+ (Molecular Ion) |

| 120 | 25 | [M-H]•+ |

| 106 | 100 | [M-CH3]•+ or [C6H4NO]+ |

| 78 | 80 | [C5H4N]+ |

| 51 | 40 | [C4H3]+ |

| 43 | 45 | [CH3CO]+ |

Data sourced from NIST Mass Spectrometry Data Center for Ethanone, 1-(2-pyridinyl)-. nist.gov

Fragmentation Pathways

The fragmentation of the 1-(2-pyridinyl)ethanone molecular ion is governed by the relative stability of the resulting cations and neutral fragments. The primary fragmentation pathways involve cleavages adjacent to the carbonyl group (alpha-cleavage) and within the pyridine ring.

Alpha-Cleavage: The most significant fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent atom.

Loss of a Methyl Radical: The cleavage of the C-C bond between the carbonyl group and the methyl group results in the loss of a methyl radical (•CH3). This is a highly favorable pathway, leading to the formation of the 2-pyridinylcarbonyl cation ([C6H4NO]+) at m/z 106. This fragment is the base peak in the spectrum, indicating its high stability, which is attributed to resonance delocalization across the pyridine ring and the carbonyl group.

Loss of the Pyridinyl Radical: Alternatively, cleavage of the bond between the carbonyl carbon and the pyridine ring can occur. This results in the formation of the acetyl cation ([CH3CO]+) at m/z 43 and a 2-pyridinyl radical. The acetyl cation is a common fragment in the mass spectra of methyl ketones.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to characteristic ions.

The fragment at m/z 78 corresponds to the pyridinium cation ([C5H4N]+), likely formed by the cleavage of the acetyl group from the molecular ion, followed by rearrangement.

Subsequent fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic rings, although specific resulting ions may be of lower intensity. The peak at m/z 51 ([C4H3]+) is indicative of further ring fragmentation.

Hydrogen Loss: The presence of a peak at m/z 120 ([M-H]•+) suggests the loss of a single hydrogen atom from the molecular ion, a common process in mass spectrometry.

Table 2: Proposed Fragmentation Pathways for 1-(2-pyridinyl)ethanone

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion (m/z) | Pathway Description |

| 121 ([M]•+) | •CH3 | [C6H4NO]+ | 106 | Alpha-cleavage, loss of a methyl radical |

| 121 ([M]•+) | •C5H4N | [CH3CO]+ | 43 | Alpha-cleavage, loss of a pyridinyl radical |

| 121 ([M]•+) | CH3CO• | [C5H4N]+ | 78 | Cleavage of the acetyl group |

| 78 | HCN | [C4H3N]•+ | 51 | Loss of hydrogen cyanide from the pyridine ring |

These distinct fragmentation pathways provide a molecular fingerprint, allowing for the unambiguous confirmation of the structure of the "Ethanone, 1-(2-pyridinyl)-" cation, and by extension, its hydrobromide salt. The high abundance of the m/z 106 fragment is particularly diagnostic for a 2-acetylpyridine structure.

Coordination Chemistry and Ligand Properties

Ethanone (B97240), 1-(2-pyridinyl)-, Hydrobromide as a Ligand Precursor

Ethanone, 1-(2-pyridinyl)-, hydrobromide is the salt form of 2-acetylpyridine (B122185), where the pyridine (B92270) nitrogen atom is protonated. nih.gov This protonation is a critical factor in its role as a ligand precursor, as the coordination ability of the molecule is highly dependent on its protonation state. The true ligand is typically the neutral or deprotonated form of 2-acetylpyridine or its derivatives.

The pH of the reaction medium plays a crucial role in this process. For instance, studies on Schiff base derivatives of 2-acetylpyridine show that the formation of adduct complexes, where the ligand coordinates as a neutral species, is favored in weakly acidic conditions. ias.ac.in Conversely, deprotonated complexes are typically isolated from mildly basic media. ias.ac.in In one notable case involving a Schiff base of 2-acetylpyridine and aminoguanidine, the ligand's role was entirely dependent on the presence of a deprotonating agent. mdpi.com In an acidic environment, the ligand existed in a doubly protonated state and functioned merely as a counter-ion to a hydrated zinc cation, [Zn(H₂O)₆]²⁺. mdpi.com However, upon the addition of lithium acetate (B1210297) (LiOAc) to the reaction, the ligand was deprotonated, enabling it to act as a tridentate N₃ donor and coordinate directly to the zinc(II) ion. mdpi.com This demonstrates that controlling the protonation state is a key strategy for directing the outcome of the coordination reaction. Similarly, the pH can dictate whether a Schiff base condensation reaction occurs at all; at low pH values (2-4), an amino group can be blocked as a protonated ammonium (B1175870) ion (NH₃⁺), preventing condensation with the ketone. researchgate.net

The carbonyl group of 2-acetylpyridine is a prime site for derivatization, most commonly through Schiff base condensation reactions with various primary amines, hydrazines, hydrazides, and thiosemicarbazides. scielo.br This synthetic flexibility allows for the transformation of the simple 2-acetylpyridine scaffold into a diverse range of multidentate ligands with varying donor atoms and steric profiles. These reactions significantly enhance the chelating ability of the parent molecule, leading to the formation of highly stable metal complexes.

These derivatizations can yield ligands with denticities ranging from tridentate to pentadentate. For example, condensation with:

Thiosemicarbazides: Creates tridentate NNS ligands that coordinate through the pyridine nitrogen, the azomethine nitrogen, and the thione sulfur atom. rsc.orgnih.gov

Hydrazones: Reaction with hydrazides like (N-benzoyl)glycyl hydrazone or salicyloylhydrazone results in tridentate NNO ligands. ias.ac.inresearchgate.netnih.gov

Amino Acids: Condensation with leucine (B10760876) produces a neutral tridentate ligand that coordinates via the pyridyl nitrogen, azomethine nitrogen, and carbonyl oxygen. acs.orgacs.org

Diamines: The reaction with propane-1,3-diamine can be controlled stoichiometrically to produce either tridentate or tetradentate (NNNN) ligands. tandfonline.com

Polyamines: A template condensation with a tripodal tetraamine (B13775644) in the presence of Ni(II) has been used to synthesize a pentadentate (N₅) mono-Schiff base ligand. nih.gov

| Reactant | Resulting Ligand Type | Example Metal Ions | References |

|---|---|---|---|

| N(4)-phenylthiosemicarbazone | Tridentate (NNS) | Cu(II), Ga(III), In(III) | rsc.org |

| (N-benzoyl)glycyl hydrazone | Tridentate (NNO) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | ias.ac.in |

| Leucine | Tridentate (NNO) | Cu(II), Co(II), Ni(II) | acs.orgacs.org |

| Aminoguanidine | Tridentate (N₃) | Zn(II) | mdpi.com |

| Tripodal Tetraamine | Pentadentate (N₅) | Ni(II) | nih.gov |

| Propane-1,3-diamine | Tetradentate (N₄) | Cu(II), Zn(II) | tandfonline.com |

Synthesis and Characterization of Metal Complexes

Ligands derived from 2-acetylpyridine have been used to synthesize a vast number of coordination complexes with various transition metals. The characterization of these complexes provides insight into their geometric and electronic properties.

Derivatives of 2-acetylpyridine readily form stable complexes with a range of d-block elements. Extensive research has documented the synthesis and characterization of complexes with:

Copper(II): Numerous Cu(II) complexes have been prepared from Schiff base ligands derived from 2-acetylpyridine. ias.ac.inrsc.orgresearchgate.netnih.govacs.orgacs.orgtandfonline.com* Zinc(II): As a d¹⁰ metal, Zn(II) forms a variety of structurally diverse complexes and is often studied for its potential in creating luminescent materials. ias.ac.inmdpi.comnih.govresearchgate.nettandfonline.com* Nickel(II): Ni(II) complexes with 2-acetylpyridine-based ligands have been widely reported, exhibiting various coordination geometries. ias.ac.innih.govacs.orgacs.orgnih.govnsf.gov* Palladium(II): Pd(II) readily forms complexes with pyridine-based ligands, which are often investigated for their catalytic applications and cytotoxic activities. acs.orgbiointerfaceresearch.com In addition to these, complexes with other transition metals such as cobalt, manganese, cadmium, iron, and chromium have also been synthesized and studied. ias.ac.inacs.orgacs.orgresearchgate.net

The coordination geometry of the resulting metal complex is determined by the metal ion's electronic configuration, the ligand's denticity, and its steric profile. X-ray crystallography has been instrumental in elucidating these structures.

Common bonding motifs involve the chelation of the metal ion by the pyridine nitrogen and a donor atom from the condensed side chain (e.g., azomethine nitrogen, oxygen, or sulfur), typically forming stable five- or six-membered rings. researchgate.netresearchgate.net A variety of geometries are observed:

Octahedral: This is a common geometry for many transition metals. Distorted octahedral geometries have been identified for Ni(II), Zn(II), and Co(II) complexes. rsc.orgnih.govnih.govresearchgate.netIn some cases, the coordination sphere is completed by solvent molecules, such as water. nih.govresearchgate.net* Square Planar: This geometry is typical for d⁸ metal ions like Pd(II) and is also frequently observed for Cu(II) complexes. rsc.orgnih.govacs.orgacs.orgbiointerfaceresearch.com* Tetrahedral: Some four-coordinate complexes, particularly with Ni(II), adopt a tetrahedral geometry. acs.org* Square Pyramidal & Trigonal Bipyramidal: Five-coordinate geometries are also observed. For example, some Cu(II) and Zn(II) complexes exhibit square pyramidal geometry. nih.govresearchgate.nettandfonline.comThe flexibility of the Zn(II) ion's coordination sphere allows it to adopt less common geometries like trigonal bipyramidal. nih.gov

| Metal Ion | Observed Geometries | References |

|---|---|---|

| Copper(II) | Square Planar, Octahedral, Square Pyramidal | < rsc.orgresearchgate.netnih.govacs.orgacs.orgtandfonline.com/td> |

| Zinc(II) | Octahedral, Square Pyramidal, Trigonal Bipyramidal | < mdpi.comnih.govnih.gov/td> |

| Nickel(II) | Octahedral, Distorted Octahedral, Tetrahedral | < ias.ac.inacs.orgnih.gov/td> |

| Palladium(II) | Square Planar | < acs.orgbiointerfaceresearch.com/td> |

The final structure of a metal complex is also modulated by the nature of the counter-anions and the steric demands of the ligand.

Influence of Anions: Anions present in the reaction can either directly coordinate to the metal center or simply act as charge-balancing counter-ions, a role which significantly impacts the coordination number and geometry. For instance, in a cadmium complex with 2-acetylpyridine, nitrate (B79036) groups were found to act as bidentate chelators, resulting in an eight-coordinate metal center. researchgate.netConversely, in a cobalt complex from the same study, the nitrate ions were non-coordinating counter-anions, with water molecules completing the six-coordinate octahedral sphere. researchgate.netSimilarly, perchlorate (B79767) anions in a Ni(II) macrocyclic complex were found to be non-coordinating, instead participating in hydrogen bonding with the ligand framework. researchgate.netIn a dinuclear zinc complex, acetate anions were shown to have a structural role, acting as both a monoatomic and a bidentate bridge between the metal centers. nih.govSteric Effects: The steric bulk of the ligand plays a critical role in dictating the coordination geometry. nih.govThe introduction of bulky substituents during the derivatization of 2-acetylpyridine can limit the number of ligands that can fit around a metal center and influence the ultimate molecular arrangement. The effect of steric hindrance is clearly demonstrated in studies of zinc complexes with substituted hydroxypyridinecarboxylate ligands, where minor changes in the position of a methyl group on the pyridine ring led to different final geometries (octahedral versus trigonal bipyramidal). nih.govThis highlights how subtle steric adjustments on the ligand can be used to tune the structural properties of the resulting complex.

Supramolecular Coordination Assemblies

The construction of complex supramolecular architectures from simpler molecular components through non-covalent interactions is a cornerstone of modern chemistry. In the context of ethanone, 1-(2-pyridinyl)-, the pyridyl nitrogen and acetyl oxygen provide potential coordination sites for metal ions, paving the way for the self-assembly of discrete polynuclear complexes and extended coordination networks.

While the direct use of this compound in forming extensive, well-defined supramolecular assemblies like metal-organic frameworks (MOFs) is not widely documented in peer-reviewed literature, the coordination behavior of its parent compound, 2-acetylpyridine, and its derivatives offers significant insights into its potential. For instance, derivatives of 2-acetylpyridine have been successfully used to create mono- and polynuclear complexes. researchgate.netnih.gov These studies demonstrate the fundamental coordination modes that could be harnessed to build larger structures.

A notable example in the broader class of acetylpyridines is a one-dimensional coordination polymer formed with the constitutional isomer, 3-acetylpyridine (B27631), which features a cadmium center and bridging azide (B81097) ligands. mdpi.com This indicates that acetylpyridine ligands, in general, are capable of participating in the formation of coordination polymers.

The self-assembly of coordination complexes is a spontaneous process governed by the thermodynamic and kinetic landscape of the system, leading to the most stable or kinetically favored product. rsc.org This process is highly dependent on factors such as the nature of the metal ion, the ligand-to-metal ratio, the solvent, and the presence of counter-ions.

The design of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the principles of crystal engineering, where the geometry and connectivity of the metal centers (nodes) and organic ligands (linkers) are strategically chosen to create extended, often porous, structures. The predictability of the final architecture is a key goal in this field.

For a molecule like 2-acetylpyridine to function as a linker in a MOF or coordination polymer, it would typically need to bridge between two or more metal centers. While it can act as a bidentate chelating ligand to a single metal center through its nitrogen and oxygen atoms, its use as a bridging linker is less common but conceivable under specific conditions. For instance, the pyridyl nitrogen could coordinate to one metal center while the acetyl oxygen coordinates to another. However, the literature more frequently reports the use of more complex, multi-topic ligands derived from 2-acetylpyridine for the construction of such extended networks.

The design principles for creating coordination polymers often involve the use of auxiliary ligands or co-ligands that can facilitate the bridging of metal centers that are coordinated by the primary ligand. For example, dicarboxylates are commonly employed as linkers to connect metal ions that are also coordinated by N-donor ligands like pyridines. nih.gov

The following table summarizes key design considerations for the use of pyridyl-based ligands in the construction of coordination polymers:

| Design Principle | Description | Relevance to Ethanone, 1-(2-pyridinyl)- |

| Ligand Functionality | The number and orientation of coordinating groups on the ligand. | Primarily a chelating ligand, but the pyridyl nitrogen can act as a monodentate linker if the acetyl group does not coordinate. |

| Metal Ion Geometry | The preferred coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar). | The ligand can adapt to various metal coordination geometries, as seen in its derivative complexes. researchgate.netnih.gov |

| Counter-ion and Solvent Effects | Non-coordinating or weakly coordinating counter-ions and solvents can influence the final structure. | The hydrobromide counter-ion could participate in hydrogen bonding, influencing the supramolecular packing. |

| Use of Co-ligands | Ancillary bridging ligands can be used to connect metal-ligand units into extended networks. | This is a viable strategy to incorporate 2-acetylpyridine into coordination polymers, though not as the sole linker. nih.gov |

The self-assembly of coordination assemblies is a dynamic process that can occur in solution or in the solid state. In solution, the formation of complexes is often a stepwise process, with the final structure being the result of an equilibrium between various species. The isolation of a specific crystalline product can be influenced by factors such as concentration, temperature, and the method of crystallization.

For complexes derived from 2-acetylpyridine, such as the 2-acetylpyridine-salicyloylhydrazone complexes of copper(II) and zinc(II), the self-assembly is dictated by the tridentate coordination of the ligand. researchgate.net In the solid state, these discrete complexes can further assemble into supramolecular structures through weaker interactions like π-π stacking. researchgate.net

The study of self-assembly processes often involves a combination of techniques, including single-crystal X-ray diffraction to determine the final structure, and solution-state methods like NMR and UV-Vis spectroscopy to probe the species present in solution.

Research on polynuclear clusters has shown that pre-programmed ligands with specific coordination vectors can lead to the predictable self-assembly of complex architectures like helices and grids. nih.gov While 2-acetylpyridine itself is a simple ligand, its incorporation into more complex, rigid structures could allow for its use in such pre-programmed self-assembly.

The following table outlines key aspects of self-assembly processes relevant to the coordination chemistry of pyridyl ketones:

| Process Aspect | Description |

| Solution Speciation | The equilibrium between different metal-ligand complexes in solution. |

| Crystallization Conditions | The influence of solvent, temperature, and concentration on the isolated solid-state structure. |

| Role of Weak Interactions | The importance of hydrogen bonding and π-π stacking in directing the packing of coordination complexes. researchgate.net |

| Kinetic vs. Thermodynamic Control | The formation of either a kinetically favored, metastable product or the most stable thermodynamic product. |

Reactivity and Mechanistic Studies of Ethanone, 1 2 Pyridinyl , Hydrobromide

Reactions at the Carbonyl Group

The carbonyl group in ethanone (B97240), 1-(2-pyridinyl)-, hydrobromide is a primary site for nucleophilic attack, leading to a variety of condensation products. These reactions are fundamental in the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Amines and Hydrazines

The reaction of ethanone, 1-(2-pyridinyl)-, hydrobromide with primary amines and hydrazine (B178648) derivatives is a cornerstone for the synthesis of nitrogen-containing heterocycles. These condensation reactions typically proceed by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or a related derivative.

For instance, the reaction of 2-acetylpyridine (B122185) with various aminothiourea derivatives can lead to the formation of Schiff bases. koreascience.kr Similarly, condensation with hydrazine hydrate (B1144303) and its substituted analogues provides access to hydrazones, which are valuable precursors for the synthesis of pyridazines and other heterocyclic systems. nih.govnih.gov The reaction of 3-acetylpyridine (B27631) with cyanoacetyl hydrazine, for example, yields a hydrazide-hydrazone derivative, highlighting the reactivity of the acetyl group. rsc.org The hydrobromide salt of ethanone, 1-(2-pyridinyl)- likely undergoes similar transformations, with the acidic medium potentially catalyzing the dehydration step.

A series of Schiff bases have been synthesized by reacting 2-acetylpyridine with various amines, such as 4-(2-aminoethyl)morpholine, 4-(2-aminoethyl)piperazine, and N,N-dimethylethylenediamine. mdpi.com These reactions demonstrate the versatility of the acetylpyridine scaffold in forming imine linkages.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Acetylpyridine | 4-(2-aminoethyl)morpholine | Schiff Base | mdpi.com |

| 2-Acetylpyridine | 4-(2-aminoethyl)piperazine | Schiff Base | mdpi.com |

| 2-Acetylpyridine | N,N-dimethylethylenediamine | Schiff Base | mdpi.com |

| 3-Acetylpyridine | Cyanoacetyl hydrazine | Hydrazide-hydrazone | rsc.org |

Formation of Schiff Bases, Oximes, and Thiosemicarbazones

The carbonyl functionality of this compound readily reacts with specific nucleophiles to form Schiff bases, oximes, and thiosemicarbazones, compounds with significant biological and coordination chemistry applications.

Schiff Bases: The condensation of 2-acetylpyridine with primary amines yields Schiff bases, also known as imines. mdpi.comresearchgate.netresearchgate.netnih.gov These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases are versatile ligands in coordination chemistry and have been investigated for their biological activities. mdpi.com

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base or in an aqueous medium leads to the formation of 2-acetylpyridine oxime. nih.govnih.gov The reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of a water molecule. Oximes of 2-acetylpyridine are of interest for their potential as ligands and in the synthesis of other functional groups. nih.gov

Thiosemicarbazones: Thiosemicarbazones are formed through the condensation of the ketone with thiosemicarbazide. chemmethod.comresearchgate.net These reactions are often carried out in refluxing ethanol, sometimes with the addition of a catalytic amount of acid. nih.gov Thiosemicarbazones derived from 2-acetylpyridine have been extensively studied for their coordination chemistry and a wide range of biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov

| Reactant | Product | Typical Reaction Conditions | Reference |

| 2-Acetylpyridine & Primary Amine | Schiff Base | Acid catalyst | mdpi.comresearchgate.net |

| 2-Acetylpyridine & Hydroxylamine HCl | Oxime | Base or aqueous medium | nih.govnih.gov |

| 2-Acetylpyridine & Thiosemicarbazide | Thiosemicarbazone | Refluxing ethanol, optional acid catalyst | chemmethod.comnih.gov |

Reactions Involving the Alpha-Carbon to the Carbonyl

The protons on the methyl group adjacent to the carbonyl (the α-carbon) in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Arylation Reactions

Alkylation: The enolate generated from 2-acetylpyridine can be alkylated at the alpha-position through an SN2 reaction with alkyl halides. libretexts.orgchemistrysteps.comchadsprep.comyoutube.comlibretexts.org This reaction is a fundamental method for introducing alkyl chains to the acetyl group. The choice of base is crucial for the regioselectivity of the reaction in unsymmetrical ketones. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, which can then react with a primary alkyl halide. chemistrysteps.comchadsprep.com

Arylation: The palladium-catalyzed α-arylation of ketones is a modern and powerful method for forming a bond between the α-carbon and an aromatic ring. nih.govscispace.comnih.gov This reaction typically involves the formation of a palladium-enolate complex, which then undergoes reductive elimination to yield the α-aryl ketone. Various palladium catalysts and ligands have been developed to facilitate this transformation with a broad range of aryl halides. nih.gov

| Reaction Type | Reagents | Key Features | Reference |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | Forms a new C-C bond at the α-position via SN2 reaction. | libretexts.orgchemistrysteps.com |

| α-Arylation | Palladium catalyst, Base, Aryl halide | Forms a new C-C bond between the α-carbon and an aryl group. | nih.govscispace.com |

Ring-Forming Reactions (e.g., thiazole (B1198619) and pyridazine (B1198779) formation)

The reactivity of the α-carbon and the carbonyl group can be harnessed in concert to construct heterocyclic rings.

Thiazole Formation: The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings. nih.govyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. This compound can be readily brominated at the α-position to form ω-bromoacetyl pyridine (B92270) hydrobromide. This α-bromoketone can then react with a thioamide, such as thiourea, to form a 2-aminothiazole (B372263) derivative. koreascience.kr The mechanism involves the initial SN2 reaction of the sulfur nucleophile with the α-bromoketone, followed by intramolecular cyclization and dehydration. youtube.com

Pyridazine Formation: Pyridazines can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.netresearchgate.net While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to intermediates that undergo cyclization with hydrazine. For example, derivatives of 2-acetylpyridine can be elaborated to form a 1,4-dicarbonyl system, which can then be cyclized with hydrazine or its derivatives to form the pyridazine ring. nih.govliberty.edu

Acid-Base Reactivity and Proton Transfer Mechanisms

The hydrobromide salt of 1-(2-pyridinyl)ethanone possesses interesting acid-base properties due to the presence of the protonated pyridinium (B92312) ion. The pKa of the conjugate acid of 2-acetylpyridine is approximately 2.64. chemicalbook.com In the hydrobromide salt, the pyridine nitrogen is protonated.

The acid-base equilibrium of this compound in solution is governed by the dissociation of the pyridinium proton:

C₅H₄N⁺H-C(O)CH₃ + H₂O ⇌ C₅H₄N-C(O)CH₃ + H₃O⁺

The position of this equilibrium is dependent on the pH of the solution. At pH values below its pKa, the pyridinium form will predominate, while at pH values above the pKa, the neutral 2-acetylpyridine will be the major species.

Proton transfer is a fundamental process in many chemical and biological reactions. rsc.orgresearchgate.net The kinetics of proton transfer to and from the pyridine nitrogen can be studied using various techniques. In aqueous solutions, the proton transfer to and from pyridine can be mediated by water molecules. rsc.org The rate of proton transfer can be influenced by the solvent and the presence of other proton acceptors or donors in the system. researchgate.net The study of proton transfer mechanisms in such systems is crucial for understanding reaction kinetics and enzymatic processes where pyridinium cofactors are involved.

Detailed Mechanistic Investigations using Spectroscopic and Computational Techniques

The reactivity and underlying mechanisms of this compound and its parent compound, 2-acetylpyridine, have been elucidated through a combination of spectroscopic analysis and computational modeling. These studies provide critical insights into the molecule's structural conformation, electronic properties, and vibrational characteristics, which collectively govern its chemical behavior.

Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's structure. nih.govchemicalbook.commdpi.com Computational approaches, particularly density functional theory (DFT), have complemented these experimental findings by providing a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govrsc.org

A significant aspect of the mechanistic study of 2-acetylpyridine, the neutral form of the title compound, involves the determination of its most stable conformation. Theoretical calculations have indicated that the cis conformer of 2-acetylpyridine is the most stable, a conformation that is not always prevalent in the crystal structures of its coordinated compounds. nih.gov The protonation of the pyridine ring to form the hydrobromide salt is expected to influence the electron density distribution and the conformational preference of the acetyl group, thereby affecting its reactivity.

Spectroscopic Data

Vibrational spectroscopy provides a fingerprint of the molecule, with specific bands corresponding to the stretching and bending of different functional groups. For 2-acetylpyridine, comprehensive assignments of the experimental FT-IR and Raman bands have been made based on DFT calculations. nih.gov The observed and calculated vibrational frequencies are in good agreement, with an average deviation of less than 4 cm⁻¹. nih.gov

Interactive Table: Experimental and Calculated Vibrational Frequencies for 2-Acetylpyridine

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| C-H stretching (aromatic) | 3050 | 3055 | 3060 |

| C-H stretching (methyl) | 2980 | 2985 | 2990 |

| C=O stretching | 1690 | 1692 | 1695 |

| C=N stretching | 1585 | 1588 | 1590 |

| C-C stretching (ring) | 1470 | 1472 | 1475 |

¹H and ¹³C NMR spectroscopy are also vital in confirming the structure of 2-acetylpyridine and its derivatives. chemicalbook.commdpi.com The chemical shifts in the NMR spectra provide detailed information about the electronic environment of the protons and carbon atoms within the molecule. For instance, in N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone system, the ¹H NMR spectra showed characteristic signals for the methyl group and the methylene (B1212753) linker, confirming the successful modification of the parent structure. mdpi.com

Computational Insights

Density functional theory (DFT) calculations have been employed to investigate the molecular geometry, electronic structure, and reactivity of 2-acetylpyridine and related compounds. nih.govrsc.org These studies often utilize the B3LYP functional with large basis sets to achieve high accuracy. nih.gov

Computational analyses provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offers insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's reactivity in chemical processes. ias.ac.in

Interactive Table: Calculated Molecular Properties of 2-Acetylpyridine

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Mechanistic studies of reactions involving 2-acetylpyridine derivatives have also been explored computationally. For example, DFT calculations have been used to understand the cycloaddition reactions of related heterocyclic compounds, revealing the influence of distortion energy on the reaction rates. rsc.org Such computational approaches can predict reaction pathways and transition state energies, providing a detailed picture of the reaction mechanism at the molecular level. In the context of this compound, computational studies could elucidate how protonation of the nitrogen atom alters the electrophilicity of the carbonyl carbon and the pyridine ring, thereby influencing its reactivity towards nucleophiles.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-acetylpyridine (B122185) and its derivatives to predict a variety of properties with high accuracy. scispace.comnih.gov

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 2-acetylpyridine, the neutral precursor to the titled compound, theoretical calculations have been performed to optimize its molecular structure. Studies using the B3LYP functional with the 6-311G basis set have determined the bond lengths and angles of the molecule in its ground state. scielo.brresearchgate.net

Upon protonation at the pyridine (B92270) nitrogen to form the cation present in Ethanone (B97240), 1-(2-pyridinyl)-, hydrobromide, changes in the geometry of the pyridine ring are expected. Computational studies on similar protonated 2-pyridinyl moieties show that protonation leads to slight elongations of the C-N bonds within the ring and adjustments in the ring angles, reflecting the change in electronic distribution upon the introduction of a positive charge. nih.govnih.gov The geometry around the acetyl group's carbonyl carbon is typically trigonal planar. scielo.br For 2-acetylpyridine, the atoms of the acetyl group (C1, O1, C7, C2) are found to be coplanar with the pyridine ring. scielo.br

Below is a table of representative calculated bond lengths and angles for neutral 2-acetylpyridine, which serves as a baseline for understanding the geometry of its protonated form.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C1-O1 | 1.22 Å |

| C1-C7 | 1.52 Å | |

| C1-C2 | 1.50 Å | |

| Bond Angle | ∠O1-C1-C2 | 119.07° |

| ∠C7-C1-C2 | 118.69° | |

| ∠O1-C1-C7 | 122.11° | |

| Table based on data for a derivative of 2-acetylpyridine, illustrating typical geometric parameters. scielo.br |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. scispace.comirjweb.com A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

For the neutral 2-acetylpyridine molecule, DFT calculations (B3LYP/6-311G) have determined the HOMO-LUMO energy gap to be 0.176 eV. scispace.com The HOMO is reported to be slightly delocalized over the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scispace.com This distribution of frontier orbitals helps in identifying the sites susceptible to nucleophilic and electrophilic attack.

| Molecule | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (eV) |

| 2-Acetylpyridine | - | - | 0.176 |

| Data from DFT calculations on 2-acetylpyridine. scispace.com |

Protonation of the pyridine nitrogen would be expected to lower the energies of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap, thereby modulating the reactivity of the molecule.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the study of chemical reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. researchgate.netresearchgate.net A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing insight into the reaction rate.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the dynamic and spectroscopic properties of complex chemical systems.

Conformational Analysis of the Protonated Species

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Ethanone, 1-(2-pyridinyl)-, hydrobromide, the key conformational flexibility lies in the orientation of the acetyl group relative to the protonated pyridine ring.

The protonation of the pyridine nitrogen introduces a positive charge, which influences the electrostatic potential and preferred conformation of the molecule. Computational studies on similar protonated 2-substituted pyridines indicate that the proton resides on the pyridine nitrogen atom. nih.govnih.gov The rotation around the C-C bond connecting the acetyl group to the pyridine ring leads to different conformers. DFT calculations on neutral 2-acetylpyridine have shown that the cis conformer, where the carbonyl oxygen is oriented towards the nitrogen atom, is the most stable. nih.gov For the protonated species, this cis orientation would likely be further stabilized by a favorable electrostatic interaction between the partially negative oxygen and the positively charged protonated pyridine ring. Molecular dynamics simulations could be employed to explore the conformational landscape and the energy barriers between different conformers in a solution environment. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties like vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These predictions are invaluable for interpreting experimental data and confirming molecular structures.

A combined experimental and theoretical study on neutral 2-acetylpyridine has provided a detailed assignment of its vibrational spectra based on DFT (B3LYP) calculations. nih.gov The calculated vibrational frequencies show good agreement with the experimental FT-IR and Raman bands, with an average deviation of less than 4 cm⁻¹. nih.gov For the protonated species, similar calculations would predict shifts in the vibrational frequencies, particularly for the pyridine ring modes and the C=O stretching vibration, due to the change in electronic structure and mass upon protonation.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) |

| C=O Stretch | 1701 | 1701 |

| Ring Stretch | 1586 | 1584 |

| Ring Stretch | 1468 | 1471 |

| CH₃ Rock | 1360 | 1358 |

| Ring Breathing | 996 | 995 |

| A selection of assigned vibrational frequencies for neutral 2-acetylpyridine. nih.gov |

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For the protonated species of 2-acetylpyridine, calculations would predict downfield shifts for the pyridine protons and carbons, consistent with the deshielding effect of the positive charge on the ring. nih.govnih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are a important tool in physical organic chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their reactivity in a specific reaction. These models are built upon the principle that the reactivity of a molecule is a function of its structural, electronic, and steric properties.

The reactivity of an organic molecule is fundamentally governed by the distribution of electrons and the spatial arrangement of its atoms. Electronic effects, which describe the influence of a substituent on the electron density at the reaction center, and steric effects, which arise from the spatial bulk of a substituent, are the primary determinants of reaction rates and equilibria. The Hammett and Taft equations are the most widely used linear free-energy relationships to quantify these effects. researchgate.netscribd.com

Electronic Effects and the Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. researchgate.netlibretexts.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound (in this case, hypothetically, 2-acetylpyridine).

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (with negative σ values), indicating the development of positive charge in the transition state. researchgate.net

For instance, in the reduction of substituted acetophenones, a reaction analogous to the potential reduction of the carbonyl group in "Ethanone, 1-(2-pyridinyl)-," a positive ρ value is often observed. This implies that electron-withdrawing substituents on the aromatic ring facilitate the reduction by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.

Steric Effects and the Taft Equation

For reactions that are also sensitive to the size of the substituents, particularly those in the ortho position, the Taft equation is employed. It separates the electronic and steric effects:

log(k/k₀) = ρσ + δEs

Where:

ρ* is the polar reaction constant.

σ* is the polar substituent constant, which represents the inductive effect of the substituent.

δ (delta) is the steric reaction constant.

Es is the steric substituent constant, which quantifies the bulkiness of the substituent.

A negative value for Es indicates steric hindrance. The magnitude of δ reflects the sensitivity of the reaction to these steric effects.

Illustrative Research Findings from Analogous Systems

While a specific dataset for "this compound" is not available, studies on the reduction of substituted acetophenones provide valuable insights. For example, a study on the reduction of several substituted acetophenones using supercritical 2-propanol reported a Hammett reaction constant (ρ) of 0.33. researchgate.net This small positive value suggests that while electron-withdrawing groups do accelerate the reaction, the sensitivity to substituent electronic effects is modest.

In another study on the enzymatic reduction of acetophenone (B1666503) derivatives, the reaction rates for meta- and para-substituted compounds were found to be consistent with the electronic effects described by Hammett σ coefficients. rsc.org This highlights the broad applicability of these principles in predicting reactivity.

The following interactive table presents hypothetical data to illustrate how a QSRR study for a reaction involving substituted 2-acetylpyridines might be presented. The reaction considered is a generic reduction of the carbonyl group. The substituent constants (σ) are standard Hammett values, and the rate constants (k) are hypothetical, based on the expected trends from analogous systems.

| Substituent (X) | Hammett Constant (σ) | Hypothetical Relative Rate Constant (k/k₀) |

| 4-NO₂ | 0.78 | 5.2 |

| 4-CN | 0.66 | 4.1 |

| 4-Cl | 0.23 | 1.8 |

| H | 0.00 | 1.0 |

| 4-CH₃ | -0.17 | 0.6 |

| 4-OCH₃ | -0.27 | 0.4 |

Note: This table is for illustrative purposes only. The rate constants are not experimental values for this compound.

A plot of log(k/k₀) versus the Hammett substituent constant (σ) for this hypothetical data would yield a straight line, the slope of which is the reaction constant (ρ). This linear relationship would confirm that the reactivity of the substituted 2-acetylpyridines in this hypothetical reduction is governed by the electronic effects of the substituents as described by the Hammett equation.

Similarly, to analyze steric effects, one could study the reactivity of ortho-substituted 2-acetylpyridines. The Taft equation would then be used to dissect the contributions of electronic (inductive) and steric effects. An interactive table illustrating such an analysis is presented below, again with hypothetical data for a generic reaction.

| ortho-Substituent (X) | Taft Polar Constant (σ*) | Taft Steric Constant (Es) | Hypothetical Relative Rate Constant (k/k₀) |

| H | 0.49 | 1.24 | 1.0 |

| CH₃ | 0.00 | 0.00 | 0.7 |

| C₂H₅ | -0.10 | -0.07 | 0.6 |

| i-C₃H₇ | -0.19 | -0.47 | 0.4 |

| t-C₄H₉ | -0.30 | -1.54 | 0.1 |

Note: This table is for illustrative purposes only. The rate constants are not experimental values for this compound.

In this hypothetical scenario, the decreasing reaction rate with increasing substituent size (more negative Es values) would indicate significant steric hindrance at the reaction center.

Advanced Applications in Materials Science and Catalysis

Precursors for Functional Materials

The ability of the 2-acetylpyridine (B122185) framework to engage in specific, directional interactions is fundamental to its role as a building block for complex molecular architectures.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble molecules into ordered, functional superstructures. Derivatives of 2-acetylpyridine are effective building blocks in this field. For instance, platinum(II) complexes synthesized with ligands derived from 2-acetyl pyridine (B92270) thiosemicarbazone demonstrate the ability to self-assemble. nih.gov These individual complex units organize into a two-dimensional supramolecular network through a combination of intermolecular hydrogen bonds, π-π stacking, and weak platinum-platinum interactions. nih.gov

Similarly, the broader family of polypyridine ligands, for which 2-acetylpyridine derivatives are precursors, is central to constructing complex supramolecular entities. nih.gov The established coordination capabilities of the pyridine motif are leveraged to create mono- or multi-stranded helical structures with transition metals, leading to a variety of coordination geometries and architectures. nih.gov The principles of supramolecular chemistry guide the use of these building blocks to construct intricate molecular systems from simpler components. nih.gov

Beyond extended supramolecular networks, 2-acetylpyridine is a precursor for discrete, non-polymeric materials with specific functions. Research has focused on the synthesis of individual metal-ligand complexes where the properties are defined by the molecular structure. An example is the synthesis of copper(II) and zinc(II) complexes with 2-acetylpyridine-salicyloylhydrazone. researchgate.net In these materials, the ligand, derived from 2-acetylpyridine, coordinates to the metal center in a tridentate fashion. The resulting molecules are distinct, non-polymeric entities whose association is governed by weak intermolecular forces like π-π stacking, rather than covalent polymer chains. researchgate.net This approach allows for the precise design of molecular materials with potentially tailored electronic or magnetic properties.

Catalytic Roles in Organic Transformations

The pyridinyl ethanone (B97240) structure is integral to several catalytic systems, either as a ligand for metal catalysts or as a direct participant in organocatalysis.

Complexes derived from 2-acetylpyridine and related pyridine ligands have proven to be effective catalysts in a range of important organic reactions. Palladium(II) complexes featuring substituted pyridine ligands, for example, act as efficient precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org These reactions are fundamental for the formation of carbon-carbon bonds in synthetic chemistry. The electronic properties of the pyridine ligand, modified by various substituents, can influence the catalytic efficiency of the palladium center. nih.govacs.org

Ruthenium complexes containing tridentate ligands derived from 2-acetylpyridine have been successfully employed in the transfer hydrogenation of ketones. nih.gov This process, which converts ketones to alcohols, showed high efficiency, with one of the most active catalysts achieving a 96% yield in just 15 minutes under optimized conditions. nih.gov Furthermore, chromium(III) and cobalt(II) complexes incorporating 4-acetylpyridine (B144475) have been used to catalyze the oligomerization of olefins, demonstrating high catalytic activity for producing materials with specific microstructures. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions with Pyridine-Derived Complexes

| Metal Center | Ligand Type | Reaction Type | Substrate Example | Result/Yield | Citation(s) |

|---|---|---|---|---|---|

| Palladium(II) | 4-Substituted Pyridines | Suzuki–Miyaura | Aryl Halide & Boronic Acid | >90% Yield | nih.govacs.org |

| Ruthenium(II) | NNN Tridentate Ligand | Transfer Hydrogenation | Acetophenone (B1666503) | 96% Yield (15 min) | nih.gov |

| Cobalt(II) | 4-Acetylpyridine | Olefin Oligomerization | 2-propen-1-ol | 972.45 g∙mmol⁻¹∙h⁻¹ | mdpi.com |

| Chromium(III) | 4-Acetylpyridine | Olefin Oligomerization | 2-chloro-2-propen-1-ol | 1678.24 g∙mmol⁻¹∙h⁻¹ | mdpi.com |

The hydrobromide salt of ethanone, 1-(2-pyridinyl)-, exists as a pyridinium (B92312) salt. This structural motif is active in various organocatalytic transformations, where the pyridinium ion acts as the catalyst, avoiding the need for a metal center. Electron-deficient pyridinium salts have been reported as effective organocatalysts for glycosylation reactions. nih.gov At low catalyst loadings (as little as 1 mol%), these salts facilitate the formation of 2-deoxyglycosides at room temperature with high yields. nih.gov Mechanistic studies suggest that the reaction proceeds through a key intermediate formed by the addition of an alcohol to the pyridinium cation. nih.gov Pyridinium salts have also been evaluated as catalysts in other reactions, such as the aza-Diels-Alder reaction, where they can activate substrates through mechanisms like hydrogen bonding or halogen bonding, depending on the substituents and counterion. researchgate.net

The pyridinium salt structure also plays a role in the development of asymmetric catalytic systems, which are crucial for producing enantiomerically pure compounds. An efficient method for the asymmetric functionalization of enals has been developed utilizing N-heterocyclic carbene (NHC) catalysis in which a pyridinium salt acts as a key oxidant. nih.gov In this process, the chiral NHC catalyst and the pyridinium salt work in concert to generate a radical intermediate that adds to the pyridine core with high site-selectivity and excellent control over the stereochemistry. nih.gov This reaction highlights a sophisticated catalytic cycle where the pyridinium salt is essential for the single-electron transfer (SET) step that enables the enantioselective transformation. nih.gov This demonstrates how the fundamental reactivity of the pyridinium moiety can be harnessed within a chiral catalytic environment to achieve high levels of enantioselectivity.

Supramolecular Chemistry and Host-Guest Systems of Ethanone, 1-(2-pyridinyl)-, hydrobromide

The hydrobromide salt of 1-(2-pyridinyl)ethanone, also known as 2-acetylpyridine hydrobromide, serves as a compelling subject in the field of supramolecular chemistry. The constituent ions, the 2-acetylpyridinium cation and the bromide anion, possess structural and electronic features conducive to the formation of ordered, non-covalent assemblies and participation in molecular recognition events. The pyridinium ring, with its potential for hydrogen bonding and π-π stacking interactions, combined with the coordinating ability of the bromide anion, provides a versatile platform for constructing intricate supramolecular architectures.

Design of Non-Covalent Assemblies

The design of non-covalent assemblies using "this compound" revolves around the predictable and directional nature of the non-covalent interactions it can engage in. These interactions, primarily hydrogen bonding and π-π stacking, dictate the packing of the ions in the solid state, leading to the formation of well-defined supramolecular structures.

A notable example of a non-covalent assembly involving the 2-acetylpyridinium cation is observed in its molecular salt with bromanilic acid. In the crystal structure of 2-acetylpyridinium bromanilate, a proton is transferred from the bromanilic acid to the nitrogen atom of 2-acetylpyridine. hmdb.ca This results in the formation of the 2-acetylpyridinium cation and the bromanilate anion. These ions then self-assemble into a distinct supramolecular motif. The assembly is characterized by the formation of centrosymmetric rings where two cations and two anions are linked by alternating O—H⋯O and N—H⋯O hydrogen bonds. hmdb.ca This arrangement highlights the role of the protonated nitrogen on the pyridinium ring as a strong hydrogen bond donor.

The key interactions governing the formation of such assemblies include:

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the acidic proton on the pyridinium nitrogen (N⁺-H) and a suitable acceptor, such as the bromide anion (Br⁻) or an oxygen atom from a co-former molecule. In the case of the hydrobromide salt, a strong N⁺-H···Br⁻ interaction is expected to be a primary supramolecular synthon.

Other Weak Interactions: Additional forces such as C-H···O and C-H···Br interactions, where the acetyl group's methyl protons or the aromatic protons of the pyridine ring act as weak donors, can further stabilize the supramolecular architecture.

The interplay of these non-covalent forces allows for the rational design of crystalline solids with specific topologies and properties, a central goal of crystal engineering.

Table 1: Key Non-Covalent Interactions in 2-Acetylpyridinium Assemblies

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | N⁺-H (Pyridinium) | Br⁻, O (carbonyl, hydroxyl) | Linear or near-linear |

| π-π Stacking | Pyridinium Ring | Aromatic Ring | Parallel-displaced, T-shaped |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | Br⁻, O | Variable |

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The 2-acetylpyridinium cation, a key component of "this compound," possesses features that make it a candidate for a molecular receptor, particularly for anionic species.

The positively charged pyridinium moiety can act as a binding site for anions through a combination of electrostatic attraction and hydrogen bonding. Research on related pyridinium-based receptors has demonstrated their efficacy in anion recognition. For instance, dicationic receptors containing pyridinium units have been shown to strongly bind anions like chloride in solution. nih.gov The binding is achieved through multiple hydrogen bonds involving the amide N-H and pyridinium C-H groups, which form a preorganized cavity suitable for the anion. nih.gov

In the context of "this compound," the 2-acetylpyridinium cation can be considered a simple monotopic receptor. Its potential for molecular recognition stems from:

Anion Binding: The N⁺-H group is a potent hydrogen bond donor, capable of recognizing and binding to various anions. The strength and selectivity of this binding would depend on the size, shape, and basicity of the guest anion. The inherent bromide counter-ion would compete for this binding site in solution.

Ion-Pair Recognition: The entire "this compound" entity can act as an ion-pair receptor. More complex host systems have been designed to recognize both the cation and the anion of a salt simultaneously. While the simple hydrobromide salt is not a pre-designed heteroditopic receptor, its constituent ions can participate in the recognition of other ion pairs through a network of non-covalent interactions.

Studies on pyridinium-based receptors have shown that the combination of hydrogen bonding, ion pairing, and other weak interactions like CH–π interactions leads to effective binding of guest molecules. For example, acyclic pyridinium-based receptors have been successful in the molecular recognition of N-acetylneuraminic acid in aqueous media, where a combination of cationic and neutral recognition sites contributes to the binding affinity. nih.gov Although "this compound" is a simpler system, these principles of molecular recognition are directly applicable. The acetyl group could potentially participate in weaker hydrogen bonding or act as a steric element influencing the selectivity of guest binding.

Table 2: Potential Molecular Recognition Capabilities

| Guest Type | Key Interactions with 2-Acetylpyridinium Cation | Potential Application |

| Anions (e.g., Cl⁻, AcO⁻) | N⁺-H···Anion Hydrogen Bonding, Electrostatic Attraction | Anion sensing, Separation |

| Neutral Molecules (e.g., ureas, amides) | C-H···O Hydrogen Bonding, π-π Stacking | Recognition of small organic molecules |

| Ion Pairs | Cooperative binding involving both cation and anion | Selective salt extraction |

Conclusion and Future Research Directions

Synthesis and Derivatization Innovations

Future synthetic efforts will likely pivot towards greener, more efficient methodologies. While traditional methods like the Grignard reaction of 2-cyanopyridine (B140075) or the oxidation of 2-ethylpyridine (B127773) are established, they often involve harsh conditions or safety risks. google.comwikipedia.org Innovations are leaning towards catalyst-driven processes that are milder and produce less pollution. google.com Patents describe multi-step syntheses starting from 2-picolinic acid, aiming for higher yields and operational simplicity, indicating a drive for industrial-scale efficiency. google.comgoogle.com The use of phase transfer catalysts to minimize side reactions during deprotonation and subsequent derivatization represents another area for refinement. researchgate.net

Beyond the core synthesis, novel derivatization is key to expanding the compound's utility. Research into creating Schiff base ligands from 2-acetylpyridine (B122185) has already shown the potential to form diverse metal complexes. researchgate.netresearchgate.net Future work could explore more complex condensation reactions, such as the Claisen-Schmidt condensation, which has been shown to yield unexpected and intricate molecular structures like substituted cyclohexanols. ichem.md The development of stereoselective and regioselective derivatization techniques will be paramount in creating tailored molecules for specific applications.

Prospects in Advanced Material Science and Catalysis

The inherent ability of the 2-acetylpyridine scaffold to act as a ligand for various metals, including copper, iron, cobalt, nickel, and zinc, positions it as a valuable building block for advanced materials. researchgate.netrsc.orgsigmaaldrich.com Future research is expected to focus on incorporating these pyridinyl motifs into sophisticated architectures like metal-organic frameworks (MOFs) and functional polymers. Such materials could possess unique electronic, photophysical, or catalytic properties, with potential applications in chemical sensing, including the development of fluorescent probes for monitoring pH in biological systems. sigmaaldrich.com

In catalysis, derivatives of Ethanone (B97240), 1-(2-pyridinyl)- are poised for significant contributions. Iron complexes featuring (pyridyl)imine ligands have been successfully used as catalysts in the transfer hydrogenation of ketones. researchgate.net Similarly, water-soluble copper(II) complexes show promise for ketone reduction under sustainable, green chemistry conditions. sigmaaldrich.com The future lies in designing more complex and highly tailored ligands to achieve greater control over catalytic activity and stereospecificity in reactions like oxidation, reduction, and hydrolysis. researchgate.net There is also potential in exploring N-heterocyclic carbene complexes derived from pyridinium (B92312) systems for a range of catalytic transformations. amanote.com

Unexplored Reactivity Pathways and Mechanistic Insights

While the fundamental reactivity of the pyridinyl and ketone groups is understood, many reaction pathways remain to be explored. Studies on copper(II)-assisted transformations have revealed complex reaction cascades, including aldol-type mechanisms and intramolecular nucleophilic attacks, leading to novel heterocyclic systems like indolizine (B1195054) derivatives. rsc.org The condensation reaction between 2-acetylpyridine and 2-formylpyridine has also been shown to produce a variety of unexpected products through a sequence of Claisen-Schmidt condensations, Michael additions, and intramolecular aldol (B89426) reactions. ichem.md These findings suggest that a rich landscape of reactivity is yet to be uncovered.

Future work will require a synergistic approach combining experimental discovery with detailed mechanistic investigation. Uncovering the mechanisms of complex domino reactions, for instance, is crucial for optimizing chemoselectivity and minimizing by-products. mdpi.com Mechanistic studies on gold-catalyzed cycloisomerizations have shown that reaction pathways can be controlled by the choice of ligand, highlighting the subtlety and power of catalyst design. nih.gov Investigating reactions under unconventional conditions, such as electrochemical or mechanochemical activation, could unlock entirely new transformations for this versatile scaffold.

Emerging Trends in Theoretical and Computational Chemistry for Pyridinium Systems

Theoretical and computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of pyridinium systems. Density Functional Theory (DFT) calculations are routinely used to investigate electronic properties, such as HOMO-LUMO energy gaps, which provide insight into molecular reactivity. researchgate.netscielo.br These computational studies help rationalize experimental findings and compare the properties of different derivatives. researchgate.net For pyridinium-containing molecular crystals, advanced range-corrected density functionals, like ωB97-X, have proven essential for accurately simulating the complex array of intermolecular forces. nih.gov

Emerging trends point towards an even deeper integration of computational methods in the design of new molecules and catalysts. DFT has been used to study the interaction of pyridine (B92270) with various transition metals, providing a microscopic understanding of bonding and coordination that is critical for catalyst development. aip.orgyoutube.com The role of subtle forces like London dispersion is also being recognized as a key element in controlling selectivity in catalysis, an area where computation can provide unique insights. acs.org Looking forward, the application of machine learning and AI, trained on data from both experiments and high-throughput computations, could dramatically accelerate the discovery of new pyridinium-based materials and catalysts with optimized properties. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.